molecular formula C4H17N3Na3O10P B7983573 Sodium creatine phosphate hydrate

Sodium creatine phosphate hydrate

Cat. No.: B7983573
M. Wt: 367.14 g/mol
InChI Key: ODZQHLWGRZUYPL-UHFFFAOYSA-K
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Description

Chemical Identity and Structural Characterization

Molecular Composition and Crystallographic Data

Sodium creatine phosphate hydrate exists as a disodium salt of phosphocreatine, with the molecular formula C₄H₈N₃Na₂O₅P·xH₂O (where x represents variable hydration states). The anhydrous form has a molecular weight of 255.08 g/mol , while the tetrahydrate variant (C₄H₁₆N₃Na₂O₉P) weighs 327.14 g/mol . Crystallographic data, though limited in publicly available literature, suggest a monoclinic crystal system due to the compound’s ionic interactions between sodium ions and the phosphorylated guanidino group.

Table 1: Key Molecular Properties

Property Value Source
CAS RN (Anhydrous) 922-32-7
CAS RN (Tetrahydrate) 19333-65-4
Molecular Formula C₄H₈N₃Na₂O₅P (anhydrous)
Solubility 10 mg/mL in PBS (pH 7.2)
Storage Conditions -20°C (desiccated)

Hydration States and Salt Forms

The compound’s hydration states significantly influence its stability and solubility. Commercial preparations often list it as a hydrate, though exact water content varies. For instance, TCI Chemicals previously labeled their product as a hydrate but later revised this to reflect anhydrous specifications, noting that residual moisture (22–30%) is treated as an impurity. In contrast, PubChem identifies a tetrahydrate form (C₄H₁₆N₃Na₂O₉P) with four water molecules integrated into the crystal lattice. This discrepancy underscores the importance of analytical verification in industrial and research settings.

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P-NMR : High-resolution ³¹P-NMR (200 MHz) reveals a split phosphocreatine peak in H₂O/D₂O mixtures, attributed to deuterium substitution at the guanidino group. This splitting collapses at extreme pH (>8.5 or <4.0) or elevated temperatures (>45°C), indicating proton-deuterium exchange dynamics.
  • ¹H-NMR : A 500 MHz ¹H-NMR spectrum in H₂O shows resonances at δ 3.15 ppm (N-methyl group) and δ 3.90 ppm (methylene protons adjacent to the phosphoryl group).
Infrared (IR) Spectroscopy

FT-IR analysis identifies a characteristic phosphate absorption peak at 1063 cm⁻¹ , corresponding to P=O stretching vibrations. Additional bands at 1400–1800 cm⁻¹ arise from guanidino N-H bending and C-N stretching modes.

Mass Spectrometry (MS)

While direct MS data for this compound is scarce, its parent compound (phosphocreatine) exhibits a molecular ion peak at m/z 211.03 ([M-H]⁻) in negative-ion mode, with fragment ions at m/z 132.02 (creatine) and m/z 79.96 (PO₃⁻).

Properties

IUPAC Name

trisodium;2-[carbamimidoyl(methyl)amino]acetate;hydrogen phosphate;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2.3Na.H3O4P.4H2O/c1-7(4(5)6)2-3(8)9;;;;1-5(2,3)4;;;;/h2H2,1H3,(H3,5,6)(H,8,9);;;;(H3,1,2,3,4);4*1H2/q;3*+1;;;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZQHLWGRZUYPL-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)[O-])C(=N)N.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H17N3Na3O10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The method described in patents CN107383090B and CN107383090A employs creatine monohydrate and phosphoric acid as primary reactants. Phosphoric acid acts as the phosphorylating agent, while dicyclohexylcarbodiimide (DCC) serves as a dehydrating agent, and 4-dimethylaminopyridine (DMAP) catalyzes the acylation reaction. The process occurs in ethyl acetate, which facilitates the formation of creatine phosphate intermediates.

Stepwise Procedure

  • Initial Reaction : Creatine monohydrate reacts with phosphoric acid in ethanol, yielding creatine phosphate insoluble in ethanol.

  • Phosphorylation : The intermediate is dissolved in ethyl acetate with DMAP and DCC, undergoing reflux to form phosphorylated creatine.

  • Alkaline Hydrolysis : Sodium hydroxide hydrolyzes the product, precipitating 1,3-dicyclohexyl urea (DCU), which is removed via filtration.

  • Crystallization : Ethanol is added to the filtrate, precipitating disodium phosphocreatine hexahydrate with >75% yield.

Advantages and Limitations

This method operates under ambient conditions, reducing energy consumption. Ethyl acetate and ethanol are recyclable, minimizing waste. However, DCC is costly, and residual DCU requires rigorous filtration. The yield is moderately high (75–80%), but scalability depends on solvent recovery efficiency.

Chlorophosphate-Mediated Synthesis

Key Reagents and Pathway

Patent CN102633833A details a chlorophosphate-mediated approach using phosphorus oxychloride (POCl₃) and S-methylisothiourea. POCl₃ reacts with water at 0–10°C to form chlorophosphate, which subsequently phosphorylates S-methylisothiourea in dipolar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis Steps

  • Chlorophosphate Formation : POCl₃ and water react for 2–3 hours at 0–10°C.

  • Phosphorylation : Chlorophosphate reacts with S-methylisothiourea in DMSO, forming phosphorylated intermediates.

  • Sarcosine Reaction : The intermediate is hydrolyzed with sarcosine to yield phosphocreatine.

  • Neutralization and Crystallization : Sodium hydroxide adjusts the pH to 8–9, followed by ethanol crystallization, achieving 89% yield and 99.71% purity.

Industrial Viability

This method reduces POCl₃ usage compared to traditional approaches, mitigating environmental hazards. However, DMSO poses challenges in solvent recovery, and the multi-step process requires precise temperature control.

Phosphorus Oxychloride Condensation

Traditional Methodology

Patent CN101033237A outlines a POCl₃-intensive method involving creatinine and phosphoric acid. POCl₃ acts as both a phosphorylating agent and dehydrating agent under reflux conditions.

Process Flow

  • Condensation : Creatinine reacts with POCl₃ at elevated temperatures, forming creatinine phosphoryl chloride.

  • Hydrolysis : The intermediate is hydrolyzed with NaOH, yielding disodium phosphocreatine.

  • Crystallization : Toluene is added to precipitate the hexahydrate form, which is vacuum-dried.

Challenges

This method generates significant hydrochloric acid byproducts, necessitating robust neutralization systems. While it achieves high purity, the reliance on POCl₃ raises safety and environmental concerns, limiting its modern applicability.

Comparative Analysis of Synthesis Methods

Yield and Purity

MethodYield (%)Purity (%)Key ReagentsSolvent System
Phosphoric Acid/DCC75–80>98DCC, DMAPEthyl acetate/EtOH
Chlorophosphate8999.71POCl₃, S-methylisothioureaDMSO/EtOH
POCl₃ Condensation70–75>99POCl₃, creatinineToluene/Water

Environmental and Economic Considerations

  • Phosphoric Acid/DCC Method : Low energy consumption and solvent recycling make it environmentally favorable, but DCC cost is a drawback.

  • Chlorophosphate Route : Reduced POCl₃ usage and high yield offset DMSO’s environmental impact.

  • POCl₃ Condensation : Outdated due to hazardous byproducts, though useful for high-purity batches.

Environmental and Industrial Considerations

Waste Management

The phosphoric acid method generates minimal waste, as DCU is insoluble and easily filtered. In contrast, POCl₃-based methods produce chloride salts and acidic byproducts, requiring neutralization.

Scalability

Ethyl acetate and ethanol systems are scalable due to low boiling points and ease of recovery. DMSO and toluene systems demand advanced distillation infrastructure, increasing operational costs .

Chemical Reactions Analysis

Types of Reactions

Sodium creatine phosphate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically require controlled conditions, including specific temperatures and pH levels, to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphate derivatives, while substitution reactions can produce various substituted creatine phosphate compounds .

Scientific Research Applications

Medical Applications

1. Cardiac Protection

Sodium creatine phosphate has been utilized in cardiology to protect heart muscle during ischemic events. It is administered intravenously to patients suffering from acute myocardial infarction. Studies have shown that it can improve myocardial energy metabolism and reduce damage to cardiac tissues during ischemia .

Case Study : A clinical trial involving patients with acute myocardial infarction demonstrated that those treated with sodium creatine phosphate experienced improved cardiac function and reduced enzyme levels indicative of myocardial damage compared to control groups .

2. Muscle Energy Metabolism

In skeletal muscle, sodium creatine phosphate plays a vital role in ATP regeneration during high-intensity exercise. It acts as a rapid source of energy, facilitating muscle contractions by donating a phosphate group to ADP to regenerate ATP .

Case Study : A study on recreational athletes showed that supplementation with sodium creatine phosphate improved performance metrics such as bench press strength and vertical jump height compared to placebo groups .

Sports Nutrition

Sodium creatine phosphate is widely used in sports supplements due to its ability to enhance physical performance by increasing muscle phosphocreatine stores. This effect is particularly beneficial for athletes engaged in high-intensity, short-duration activities.

Benefits:

  • Increased Muscle Mass : Regular supplementation can lead to increased lean body mass through enhanced training adaptations.
  • Improved Recovery : It aids in faster recovery post-exercise by replenishing ATP levels more efficiently.

Biochemical Research

In biochemical applications, sodium creatine phosphate serves as a substrate for various enzymatic reactions, particularly in studies involving creatine kinase. It is essential for experiments requiring ATP regeneration and is commonly used in cell culture systems where energy supply is critical .

Applications:

  • Fluorescence Assays : Used to regenerate ATP for fluorescence-based assays.
  • Cellular Studies : Helps maintain cellular energy levels during experimental procedures.

Comparative Data Table

Application AreaSpecific UseKey Findings/Benefits
Medical Cardiac protectionReduces myocardial damage during ischemia
Sports Nutrition Performance enhancementImproves strength and recovery metrics
Biochemical Research ATP regeneration for assaysVital for maintaining energy levels in cell cultures

Mechanism of Action

The mechanism of action of sodium 2-(1-methylguanidino)acetate hydrogenphosphate tetrahydrate involves its role in the energy metabolism of cells. The compound serves as a reservoir of high-energy phosphate bonds, which are used to regenerate ATP from ADP during periods of high energy demand. This process is crucial for maintaining cellular energy homeostasis, particularly in muscle cells .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 255.08 g/mol (anhydrous basis) .
  • Solubility : 10 mg/mL in phosphate-buffered saline (PBS, pH 7.2) .
  • Hydration States : Exists in multiple hydrate forms (e.g., 1.5H₂O, 4.5H₂O, 6H₂O, 7H₂O), each with distinct physicochemical properties .
  • Applications : Used in cardiovascular research to mitigate oxidative stress in cardiac tissues and as a reference standard in pharmaceutical formulations .

Comparison with Similar Compounds

Hydrate Forms of Sodium Creatine Phosphate

Sodium creatine phosphate exhibits polymorphism, with hydration states significantly impacting stability and bioavailability:

Hydrate Form Water Content Stability Key Characteristics Reference
H1 (CPS·4.5H₂O) 4.5 H₂O Marketed form Moderate thermal stability
H2 (CPS·6H₂O) 6 H₂O Reference standard Prone to dehydration under grinding
H3 (CPS·1.5H₂O) 1.5 H₂O Thermodynamically stable Superior stability under thermal stress
H4 (CPS·7H₂O) 7 H₂O Pressure-sensitive Transforms to H2 or H1 upon grinding

Key Insight : The 1.5H₂O form (H3) is preferred for pharmaceutical development due to its stability, whereas H4 is unsuitable for mechanical processing .

Comparison with Other Phosphate Salts

Compound Formula Solubility Primary Use Key Difference Reference
Sodium Creatine Phosphate Hydrate C₄H₈N₃Na₂O₅P·xH₂O 10 mg/mL (PBS) Cardiovascular drug, biochemical research Active pharmaceutical ingredient (API)
Dicalcium Phosphate Dihydrate CaHPO₄·2H₂O Low solubility Excipient in tablets Calcium-based, inert filler
Sodium Citrate Dihydrate Na₃C₆H₅O₇·2H₂O Highly soluble Buffering agent, anticoagulant Organic citrate anion
Phosphocreatine Disodium Salt C₄H₈N₃Na₂O₅P·xH₂O 50 mg/mL (water) Biochemical assays Similar structure but higher solubility

Key Insight : Unlike dicalcium phosphate (an excipient), sodium creatine phosphate is an API with direct therapeutic effects. Its solubility in PBS makes it suitable for physiological studies, whereas phosphocreatine disodium salt’s higher water solubility is advantageous in vitro .

Comparison with Creatine Derivatives

Compound Form Bioavailability Primary Role Applications Reference
This compound Sodium salt with phosphate Moderate Cellular energy buffer Cardiac ischemia, neurological studies
Creatine Monohydrate C₄H₉N₃O₂·H₂O High Dietary supplement Muscle strength enhancement
Creatinine C₄H₇N₃O Non-bioactive Metabolic waste product Biomarker for renal function

Key Insight: Sodium creatine phosphate is phosphorylated, enabling direct participation in ATP regeneration, whereas creatine monohydrate requires cellular phosphorylation to become active .

Pharmaceutical Excipients vs. APIs

Compound Role Stability Mechanical Behavior Example Product Reference
This compound API Hydrate-dependent Pressure-sensitive forms (e.g., H4) Cardiovascular drugs
Calcium Hydrogen Phosphate Dihydrate Excipient High Enhances tablet compressibility Solid dose formulations

Key Insight : Excipients like calcium hydrogen phosphate improve tablet manufacturing, while sodium creatine phosphate’s hydrate forms require careful handling to avoid phase transitions .

Biological Activity

Sodium creatine phosphate hydrate, often referred to as creatine phosphate, is a vital compound in cellular energy metabolism. It plays a crucial role in the regeneration of adenosine triphosphate (ATP), particularly during high-intensity exercise and other energy-demanding activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various physiological systems, and relevant research findings.

Sodium creatine phosphate functions primarily as an energy buffer in cells. Its mechanism involves the following key processes:

  • ATP Regeneration : Creatine phosphate donates a phosphate group to adenosine diphosphate (ADP), regenerating ATP through the action of creatine kinase (CK) . This reaction is particularly important during short bursts of high-intensity exercise when ATP demand exceeds supply.
  • Energy Storage : As a high-energy phosphate compound, creatine phosphate serves as a rapid source of energy. It is stored in muscle tissues and can be mobilized quickly to meet sudden energy needs .
  • Neuroprotective Effects : Beyond muscle metabolism, creatine also plays a role in brain energy homeostasis. It is transported across the blood-brain barrier via sodium-dependent creatine transporters, supporting neuronal energy production and potentially offering neuroprotective benefits .

1. Muscle Performance

Research indicates that sodium creatine phosphate supplementation can enhance muscle performance by:

  • Increasing Muscle Mass : Creatine supplementation has been shown to promote muscle hypertrophy through increased water retention and enhanced protein synthesis .
  • Improving Exercise Capacity : Studies have demonstrated that creatine supplementation can improve performance in high-intensity, short-duration activities, such as sprinting and weightlifting .

2. Cognitive Function

Sodium creatine phosphate has also been linked to cognitive benefits:

  • Enhancing Cognitive Performance : Supplementation can improve cognitive functions by stabilizing energy levels in the brain, which is crucial during tasks requiring mental effort .

3. Immune Function

Recent studies have uncovered a novel role for creatine in immune function:

  • Boosting Immune Responses : Creatine supplementation has been shown to enhance neutrophil function, including increased cytokine production and phagocytosis, thereby improving the body's immune response .

Table 1: Summary of Key Research Findings

StudyFocusFindings
Dechent et al. (1999)Brain Creatine LevelsSignificant increases in brain creatine levels after 4 weeks of supplementation with 20g/day of creatine monohydrate.
Ferrante et al. (2000)Muscle Creatine AccumulationProlonged supplementation resulted in higher muscle phosphocreatine levels compared to baseline measurements.
Persky et al. (2003)Absorption RatesSmaller doses (<5g) showed higher bioavailability compared to larger doses (>10g), suggesting optimal dosing strategies for effectiveness.
Mak et al. (2009)Neuronal UptakeHighest expression of creatine transporters found in regions associated with cognitive function, indicating potential therapeutic roles in neurodegenerative diseases.
Recent Study (2022)Immune FunctionCreatine supplementation improved neutrophil responses and reduced mortality rates in murine bacterial sepsis models.

Case Study: Cognitive Enhancement

A study involving young adults demonstrated that a single dose of creatine could significantly alter brain energy metabolism, leading to improved cognitive processing speed and memory performance during challenging tasks . This suggests potential applications for creatine in populations with cognitive deficits or those undergoing mental stress.

Q & A

Basic: What are the recommended storage conditions and handling precautions for sodium creatine phosphate hydrate to ensure stability?

Methodological Answer:
this compound should be stored refrigerated (2–8°C) in airtight containers to prevent hydration state changes or moisture absorption . Avoid exposure to light, acidic conditions, or high temperatures, as these can degrade the compound into creatine or inorganic phosphates . Handling should follow safety protocols (e.g., using gloves and masks) due to potential risks associated with inhalation, skin contact, or ingestion, as indicated by hazard codes H303, H313, and H333 .

Basic: How can researchers determine the purity and hydrate form of sodium creatine phosphate samples?

Methodological Answer:
Use a combination of analytical techniques:

  • X-ray powder diffraction (XRPD) and Raman spectroscopy to identify crystalline hydrate forms (e.g., H1, H2, H3, or H4) .
  • Thermogravimetric analysis (TGA) to quantify water content by measuring mass loss upon heating .
  • High-performance liquid chromatography (HPLC) or LC-MS to assess chemical purity, ensuring minimal impurities like free creatine or phosphate .

Basic: What experimental precautions are necessary when preparing this compound solutions to avoid degradation?

Methodological Answer:

  • Use deionized water at room temperature; avoid hot water or acidic solvents (e.g., orange juice), which can hydrolyze the compound .
  • Prevent foaming during mixing to minimize oxidation.
  • For in vitro studies, buffer solutions to pH 6–7 to maintain stability, as extreme pH accelerates decomposition .

Advanced: How do different hydrate forms (e.g., H1, H3, H4) of sodium creatine phosphate impact experimental reproducibility in pharmacokinetic studies?

Methodological Answer:
Hydrate forms exhibit distinct stability profiles:

  • H3 (CPS·1.5H₂O) is thermally stable and ideal for long-term storage, reducing variability in dissolution rates .
  • H4 (CPS·7H₂O) is pressure-sensitive and transforms into H2/H1 upon grinding, potentially altering bioavailability in vivo .
    Recommendation: Pre-screen batches using VT-XRPD (variable-temperature XRPD) to confirm hydrate consistency before dosing experiments .

Advanced: What advanced analytical techniques are required to characterize hydrate transformations during processing?

Methodological Answer:

  • Hot-stage microscopy (HSM) and VT-Raman spectroscopy monitor real-time phase transitions (e.g., H4 → H1 during grinding) .
  • Differential scanning calorimetry (DSC) identifies endothermic/exothermic events linked to dehydration or crystallization .
  • Single-crystal X-ray diffraction resolves structural changes in a "single-crystal-to-single-crystal" transformation process .

Advanced: How can researchers reconcile contradictions in studies on sodium creatine phosphate’s bioavailability in oral vs. intravenous administration?

Methodological Answer:

  • In vitro assays may underestimate bioavailability due to acidic gastric degradation; simulate intestinal pH (6.8–7.4) to assess stability .
  • In vivo studies should co-administer with carbohydrate-rich solutions to enhance muscle uptake, as seen in endurance trials .
  • Compare pharmacokinetic parameters (e.g., AUC, Cmax) across hydrate forms, as H3 shows superior stability over marketed forms .

Advanced: What regulatory considerations are critical for preclinical studies involving this compound?

Methodological Answer:

  • Follow ICH guidelines for stability testing (e.g., ICH Q1A) to validate hydrate form consistency under stress conditions (40°C/75% RH) .
  • Document impurities (e.g., heavy metals ≤0.005%) using inductively coupled plasma mass spectrometry (ICP-MS) to meet pharmacopeial standards .
  • Include safety pharmacology endpoints (e.g., cardiovascular effects) aligned with its use in diastolic heart failure models .

Advanced: How should researchers design stability studies to evaluate this compound under mechanical stress?

Methodological Answer:

  • Use a grinding test (e.g., mortar-pestle or ball milling) to simulate mechanical stress, followed by XRPD to detect phase transitions (e.g., H4 → H1) .
  • Conduct pressure-dependent stability assays with controlled humidity (e.g., 30–70% RH) to model tablet compression effects .
  • Pair with FTIR spectroscopy to track hydrogen-bonding changes in the phosphate group during stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.